Lidocaton

Description

Properties

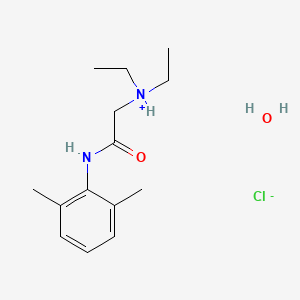

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH.H2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECIFGHRMFEPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=C(C=CC=C1C)C.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-05-0 | |

| Record name | Lidocaine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lidocaine on Neuronal Sodium Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine, a widely used local anesthetic and Class IB antiarrhythmic drug, exerts its primary therapeutic effects by blocking voltage-gated sodium channels (VGSCs).[1][2][3] Its mechanism is not one of simple pore occlusion but a sophisticated, state-dependent interaction that is crucial for its clinical efficacy and safety profile. Lidocaine preferentially binds to the open and inactivated states of the sodium channel over the resting state, a property that allows it to selectively target rapidly firing neurons, such as those transmitting nociceptive (pain) signals, while having less effect on normally active neurons. This guide provides an in-depth examination of this mechanism, including the molecular binding site, the theoretical frameworks explaining its action, quantitative affinity data, and the experimental protocols used for its study.

Introduction to Voltage-Gated Sodium Channels (VGSCs)

VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons.[2] These channels cycle through three primary conformational states in response to changes in membrane potential:

-

Resting State: At negative, hyperpolarized membrane potentials, the channel is closed but capable of opening in response to a stimulus.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions that further depolarizes the membrane, generating the rising phase of the action potential. This state is transient, lasting only for a millisecond or two.

-

Inactivated State: Almost immediately after opening, the channel enters a non-conductive, inactivated state, even while the membrane remains depolarized. This inactivation is crucial for terminating the action potential and ensuring its unidirectional propagation. The channel must return to the resting state before it can be opened again.

Core Mechanism: State-Dependent Blockade

The cornerstone of lidocaine's action is its differential affinity for the various states of the VGSC. This principle is explained by the Modulated Receptor Hypothesis .[2][4] This hypothesis posits that the affinity of the sodium channel's receptor site for lidocaine is "modulated" by the channel's conformational state.[2][4]

-

Low Affinity for Resting State: Lidocaine has a significantly lower affinity for channels in the resting state.[5][6] This means that at therapeutic concentrations, it has a minimal effect on neurons that are not actively firing.

-

High Affinity for Open and Inactivated States: Lidocaine binds with much higher affinity to channels in the open and, particularly, the inactivated states.[1][4][5][7] By binding to these states, lidocaine "stabilizes" them, making it more difficult for the channel to return to the resting state.[1][8] This action effectively increases the refractory period and reduces the number of available channels that can open in response to the next stimulus.

This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of neuronal firing.[2][9] Neurons firing at high frequencies (e.g., during a pain signal) spend more time in the open and inactivated states, providing more high-affinity targets for lidocaine, thus enhancing the block.[9]

Molecular Binding Site

Lidocaine accesses its binding site from the intracellular side of the membrane.[3][8] Mutagenesis and molecular modeling studies have identified the local anesthetic binding site within the inner pore of the sodium channel.[2][10] This site is formed by amino acid residues on the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel.[11] A critical residue for high-affinity, use-dependent binding is a phenylalanine located in the S6 segment of domain IV (DIV-S6).[10] The interaction of lidocaine's charged amine group with the aromatic ring of this phenylalanine is thought to be crucial for its high-affinity binding to the open/inactivated states.[10]

Quantitative Analysis of Lidocaine-Channel Interaction

The affinity of lidocaine for VGSCs is quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values vary significantly depending on the channel state, the specific sodium channel isoform, and the experimental conditions (e.g., holding potential).

| Channel State | Channel Subtype | IC50 / Kd (µM) | Comments | Reference |

| Resting | Cardiac (Rabbit Purkinje) | > 300 | Tonic block measured at negative holding potentials where channels are primarily in the resting state. | [6][12] |

| Neuronal (DRG, TTXr) | 210 | Represents tonic block of tetrodotoxin-resistant channels. | [13][14] | |

| Neuronal (DRG, TTXs) | 42 | Tetrodotoxin-sensitive channels show higher resting affinity than TTXr channels. | [13][14] | |

| WT (HEK cells) | ~895 | Measured from a holding potential of -100 mV. | [15] | |

| Open | Mutant (Inactivation-deficient) | ~20 | Measured in channels where fast inactivation is removed, isolating the open-state block. | [4] |

| Inactivated | Cardiac (Rabbit Purkinje) | ~10 | Measured at depolarized potentials where most channels are inactivated. | [6][12] |

| Neuronal (DRG, TTXr) | 60 | High-affinity block of inactivated tetrodotoxin-resistant channels. | [13] | |

| WT (HEK cells) | ~3.46 | Measured using a prepulse protocol to inactivate channels. | [15] | |

| Cardiac | 6.8 (Kd, neutral form) | Calculated for the neutral form of lidocaine binding to inactivated channels in a model. | [16] | |

| Use-Dependent | Nav1.7 (Xenopus oocytes) | 450 | EC50 determined under repetitive stimulation. | [11] |

| Nav1.8 (Xenopus oocytes) | 104 | Nav1.8 is significantly more sensitive to lidocaine than Nav1.7. | [11] |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary technique for studying the effects of lidocaine on VGSCs is patch-clamp electrophysiology, specifically in the whole-cell configuration.[17][18] This method allows for the precise control of the cell's membrane potential and the direct measurement of ion currents flowing through the channels.

General Protocol for Assessing State-Dependent Block

-

Cell Preparation: Culture primary neurons (e.g., dorsal root ganglion neurons) or a cell line (e.g., HEK293) expressing the specific neuronal sodium channel subtype of interest on glass coverslips.[17]

-

Solution Preparation:

-

External (Bath) Solution: Prepare a physiological saline solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.[17]

-

Internal (Pipette) Solution: Prepare a solution to mimic the intracellular environment, e.g., (in mM): 120 K-gluconate, 20 KCl, 5 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2. The choice of ions can be modified to isolate sodium currents (e.g., using CsF to block potassium channels).[17][19]

-

Lidocaine Stock: Prepare a concentrated stock solution (e.g., 10-100 mM) of lidocaine in deionized water, from which fresh dilutions into the external solution are made daily.[17][20]

-

-

Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.[17]

-

Using a micromanipulator, approach a target cell with the pipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[20]

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the entire cell.[17][20]

-

-

Voltage-Clamp Protocols:

-

Tonic (Resting-State) Block: Hold the membrane potential at a very negative value (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing test pulse (e.g., to 0 mV) to measure the peak sodium current. Apply lidocaine and repeat the test pulse to measure the percentage of current inhibition.[14][15]

-

Phasic (Use-Dependent) Block: From a negative holding potential, apply a train of repetitive depolarizing pulses (e.g., at 5-10 Hz). Measure the progressive decrease in peak sodium current with each pulse in the presence of lidocaine.[14][18]

-

Inactivated-State Block: Use a two-pulse protocol. From a negative holding potential, apply a long conditioning prepulse (e.g., 500 ms to 5s) to a depolarized potential (e.g., -50 mV) to inactivate the channels.[15] Follow this with a brief hyperpolarizing pulse to allow drug-free channels to recover, and then a final test pulse to measure the current from the remaining available (non-blocked) channels.[15]

-

-

Data Analysis: Measure the peak inward sodium current (INa) before (control) and after lidocaine application. Construct dose-response curves by plotting the percentage of block against the lidocaine concentration and fit with the Hill equation to determine the IC50.

Conclusion

The mechanism of action of lidocaine on neuronal sodium channels is a classic example of state-dependent pharmacology. Its preferential, high-affinity binding to the open and inactivated channel conformations underlies its use-dependent block, allowing for the selective inhibition of hyperexcitable neurons involved in pathological states such as neuropathic pain, while sparing normally functioning tissue. A thorough understanding of this mechanism, supported by quantitative biophysical data and precise experimental protocols, is fundamental for the rational design and development of novel channel-blocking therapeutics with improved efficacy and specificity.

References

- 1. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Use-dependent effects of lidocaine on conduction in canine myocardium: application of the modulated receptor hypothesis in vivo [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model | PLOS Computational Biology [journals.plos.org]

- 17. benchchem.com [benchchem.com]

- 18. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 20. benchchem.com [benchchem.com]

The Symbiotic Relationship: A Deep Dive into the Pharmacokinetics of Lidocaine and Adrenaline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of lidocaine, a potent amide local anesthetic, and adrenaline (epinephrine), a powerful vasoconstrictor, is a cornerstone of local anesthesia in clinical practice. This enduring partnership is not merely convenient; it is a carefully orchestrated interplay of pharmacokinetics that enhances the efficacy and safety of local anesthetic procedures. Adrenaline's primary role is to counteract the inherent vasodilatory properties of lidocaine, thereby localizing the anesthetic at the site of administration for a prolonged period. This localization decreases the rate of systemic absorption of lidocaine, which in turn reduces the risk of systemic toxicity and prolongs the duration of the anesthetic block. This in-depth technical guide will explore the core pharmacokinetic principles governing this vital drug combination, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying physiological mechanisms.

Pharmacokinetics of the Combination

The co-administration of adrenaline significantly alters the pharmacokinetic profile of lidocaine. The following sections detail these changes in absorption, distribution, metabolism, and excretion.

Absorption

Lidocaine, when administered alone, is rapidly absorbed into the systemic circulation from the injection site. The addition of adrenaline induces local vasoconstriction, which slows this absorption process considerably.[1] This delayed absorption is the primary mechanism by which adrenaline extends the duration of action of lidocaine.[1][2]

The impact of adrenaline on lidocaine's absorption is quantifiable through key pharmacokinetic parameters. Studies have consistently shown that the peak plasma concentration (Cmax) of lidocaine is lower and the time to reach this peak (Tmax) is longer when administered with adrenaline compared to lidocaine alone.[3][4]

Distribution

Once absorbed into the systemic circulation, lidocaine is distributed to highly perfused organs such as the brain, heart, and kidneys, followed by redistribution to less perfused tissues like muscle and adipose tissue.[1] Lidocaine is approximately 60-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1] While adrenaline's primary effect is on local absorption, by reducing the rate of entry into the bloodstream, it indirectly influences the overall distribution profile of lidocaine, leading to lower peak systemic concentrations.

Metabolism

Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), into active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[1][5] Adrenaline does not directly alter the metabolic pathways of lidocaine.[2] However, by slowing its absorption, adrenaline reduces the rate at which lidocaine is presented to the liver for metabolism, which is reflected in the altered plasma concentration-time curve.

Excretion

The metabolites of lidocaine, along with a small percentage of unchanged drug, are excreted by the kidneys.[6] The rate of excretion is dependent on the rate of metabolism. As adrenaline does not directly affect renal function or the metabolic clearance of lidocaine, its influence on excretion is a secondary consequence of the altered absorption kinetics.

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative pharmacokinetic parameters of lidocaine when administered with and without adrenaline in humans. These data have been compiled from various clinical studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Lidocaine with and without Adrenaline in Healthy Human Adults (Dental/Oral Administration)

| Parameter | Lidocaine with Adrenaline (1:100,000) | Lidocaine Alone | Reference(s) |

| Cmax (ng/mL) | 212.26 - 799.82 | ~10-20% higher than with adrenaline | [7][8] |

| Tmax (min) | 28 - 43 | Shorter than with adrenaline | [7][8] |

| AUC (ng·h/mL) | Not consistently reported | Not consistently reported | |

| Half-life (t½) (h) | ~1.5 - 2 | ~1.5 - 2 | [6] |

| Clearance (CL) | Similar to lidocaine alone | Similar to lidocaine with adrenaline | [7][8] |

Table 2: Pharmacokinetic Parameters of Lidocaine Following Iontophoretic Administration with and without Adrenaline

| Parameter | Lidocaine with Adrenaline (2%, 1:100,000) | Lidocaine Alone (2%) | Reference(s) |

| Mean Cmax (ng/mL) | 2.24 | Not statistically different | [7] |

| Mean Plasma Concentration Range (ng/mL) | 0.245 - 2.28 | 1.35 - 2.14 | [7] |

Note: The data presented are aggregated from different studies and are intended for comparative purposes. The specific values can vary depending on the dose, administration site, and patient population.

Experimental Protocols

A thorough understanding of the methodologies used to generate pharmacokinetic data is crucial for interpretation and replication. This section outlines a representative experimental protocol for a clinical trial investigating the pharmacokinetics of the lidocaine and adrenaline combination.

Study Design: A Representative Human Clinical Trial Protocol

A randomized, double-blind, crossover study is a robust design for comparing the pharmacokinetics of lidocaine with and without adrenaline.[7]

-

Participants: Healthy adult volunteers, providing informed consent. Exclusion criteria would include allergies to amide anesthetics, cardiovascular conditions, and use of medications that could interfere with the pharmacokinetics of the study drugs.

-

Drug Administration:

-

Test Arm: Submucosal injection of a standardized dose of 2% lidocaine with 1:100,000 adrenaline.

-

Control Arm: Submucosal injection of the same dose of 2% lidocaine without adrenaline.

-

A washout period of at least one week should separate the two treatment periods.

-

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes post-dose).[7]

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of lidocaine are determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) are calculated from the plasma concentration-time data using non-compartmental analysis.[7]

Analytical Methodology: HPLC-MS/MS for Plasma Lidocaine and Adrenaline Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying lidocaine and adrenaline in plasma.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract lidocaine and an internal standard from the plasma matrix and remove interfering substances.

-

Procedure:

-

Aliquots of plasma samples, calibration standards, and quality control samples are spiked with an internal standard (e.g., lidocaine-d10).

-

The samples are acidified (e.g., with formic acid) and loaded onto a pre-conditioned SPE cartridge (e.g., Oasis® HLB).

-

The cartridge is washed with an aqueous solution to remove polar impurities.

-

The analytes are eluted with an organic solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

-

2. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate is maintained.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for lidocaine, adrenaline, and the internal standard are monitored for high selectivity.

-

Mandatory Visualizations

Signaling Pathway of Adrenaline-Induced Vasoconstriction

Adrenaline-induced vasoconstriction is primarily mediated by the activation of α1-adrenergic receptors on vascular smooth muscle cells. This process involves a G-protein coupled receptor (GPCR) signaling cascade.

Caption: Adrenaline-induced vasoconstriction signaling cascade.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical flow of a typical pharmacokinetic study for the lidocaine-adrenaline combination.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The combination of lidocaine and adrenaline is a classic example of beneficial drug-drug interaction, rooted in fundamental pharmacokinetic principles. Adrenaline's vasoconstrictive effect significantly alters the absorption profile of lidocaine, leading to a lower systemic exposure and a prolonged local anesthetic effect. This guide has provided a comprehensive overview of the pharmacokinetics of this combination, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. For researchers and professionals in drug development, a thorough understanding of these interactions is paramount for the rational design of new local anesthetic formulations and for optimizing the safety and efficacy of existing therapeutic strategies.

References

- 1. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of lidocaine with epinephrine following local anesthesia reversal with phentolamine mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha1-adrenergic signaling mechanisms in contraction of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Single Dose Lidocaine and Epinephrine Following Iontophoresis of the Tympanic Membrane in a Double-Blinded Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Lidocaine With Epinephrine Following Local Anesthesia Reversal With Phentolamine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Single Dose Lidocaine and Epinephrine Following Iontophoresis of the Tympanic Membrane in a Double-Blinded Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dawn of Modern Pain Relief: A Technical Guide to the Discovery and Synthesis of Amide Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and synthetic pathways of amide local anesthetics, with a primary focus on the revolutionary compound, Lidocaine. From its serendipitous origins to its widespread clinical use, this document details the scientific journey, experimental protocols, and pharmacological principles that underpin this critical class of therapeutic agents.

Historical Context: From Cocaine to Chemical Synthesis

The quest for effective local anesthesia began with the isolation of cocaine from coca leaves in 1860.[1][2] While revolutionary, cocaine's significant central nervous system toxicity and addictive properties spurred the search for safer, synthetic alternatives.[3] This led to the development of amino ester local anesthetics, such as procaine, in the early 20th century. However, these compounds were prone to causing allergic reactions and had limitations in their stability and duration of action.[2][3]

A significant breakthrough came in 1943 when Swedish chemists Nils Löfgren and his co-worker Bengt Lundqvist synthesized the first amino amide local anesthetic, Lidocaine (originally named Xylocaine).[4][5][6] This discovery marked a new era in local anesthesia, offering a compound with a rapid onset, longer duration of action, and a significantly lower risk of adverse effects compared to its predecessors.[6][7] The rights to Xylocaine were sold to the Swedish pharmaceutical company Astra AB, and it was first marketed in 1949.[4][5]

Physicochemical and Pharmacological Properties of Amide Local Anesthetics

The clinical efficacy and safety profile of amide local anesthetics are intrinsically linked to their physicochemical properties. These properties, including lipid solubility, pKa, and protein binding, dictate the onset, potency, and duration of action, as well as the potential for systemic toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data for commonly used amide local anesthetics, providing a basis for comparison in research and development.

| Local Anesthetic | pKa | Octanol/Buffer Partition Coefficient (Lipid Solubility) | Onset of Action | Duration of Action (with Epinephrine) | Maximum Recommended Dose (with Epinephrine) |

| Lidocaine | 7.9[8] | 133 | Rapid | 90-150 minutes[8] | 7 mg/kg[8] |

| Bupivacaine | 8.1[9] | 3420 | Slow | 2-5 hours[9] | 3 mg/kg[9] |

| Mepivacaine | 7.6[9] | 79 | Rapid | 2-3 hours | 500-600 mg[9] |

| Ropivacaine | 8.1 | 775 | Slow | 2-6 hours | 3 mg/kg |

| Articaine | 7.8 | 17 | Rapid | 45-75 minutes | 7 mg/kg |

| Prilocaine | 7.9 | 83 | Rapid | 60-90 minutes | 8 mg/kg |

| Etidocaine | 7.7[9] | 7330 | Rapid | 3-12 hours[9] | 400 mg[9] |

Note: The Octanol/Buffer Partition Coefficient is a measure of lipid solubility; higher values indicate greater lipid solubility. Data for Ropivacaine, Articaine, and Prilocaine are compiled from various pharmacology resources.

Mechanism of Action: A Molecular Blockade

Amide local anesthetics exert their effect by blocking nerve impulse propagation through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[6][10][11] The lipophilic, unionized form of the anesthetic molecule crosses the nerve sheath and cell membrane.[10][12] Once inside the neuron, the molecule equilibrates into its ionized, cationic form. This charged form then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel, stabilizing it in the inactivated state.[10][12] This prevents the influx of sodium ions necessary for depolarization, thereby blocking the generation and conduction of action potentials.[13][14]

References

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nils Löfgren - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. real.mtak.hu [real.mtak.hu]

- 7. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 8. medistudygo.com [medistudygo.com]

- 9. AMINO AMIDE LOCAL ANESTHETICS [faculty.weber.edu]

- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Local anesthetic agents: Mechanism of action | Clinical Gate [clinicalgate.com]

- 14. Local anesthetics - WikiAnesthesia [wikianesthesia.org]

A Technical Guide to In-Vitro Studies of Lidocaine on Primary Cell Cultures

Introduction

Lidocaine is a widely used amide-class local anesthetic and antiarrhythmic drug. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[1] Beyond its anesthetic properties, a growing body of evidence from in-vitro studies reveals that lidocaine exerts a range of effects on various non-neuronal primary cells, including influencing cell viability, inflammation, proliferation, and differentiation.[2][3] These findings have significant implications, suggesting potential therapeutic applications for lidocaine beyond local anesthesia, such as in managing inflammation and aiding in tissue regeneration.[2][4]

This technical guide provides a comprehensive overview of the in-vitro effects of lidocaine on primary cell cultures. It summarizes key quantitative data, details common experimental protocols, and visualizes the critical cellular signaling pathways and workflows involved in this research.

Cytotoxic and Proliferative Effects of Lidocaine

Lidocaine's impact on cell viability is highly dependent on its concentration, the duration of exposure, and the specific cell type.[3][5] While high concentrations are often cytotoxic, lower, clinically relevant concentrations can have more nuanced effects on cell proliferation and function.

Data Summary: Cell Viability and Cytotoxicity

The following tables summarize the dose- and time-dependent effects of lidocaine on various primary cell cultures as reported in the literature.

Table 1: Effect of Lidocaine on Primary Neuron Viability

| Cell Type | Concentration | Exposure Time | Effect on Viability | Reference |

|---|---|---|---|---|

| Rat Motor Neurons | 10 - 1000 µM | 1 hour | Concentration-dependent decrease | [6] |

| Rat Motor Neurons | 10 - 1000 µM | 24 hours | Significant decrease; greater toxicity than 1-hour exposure | [6] |

| Adult Rat DRG Neurons | > 10 mM | 15 minutes | Significant decrease | [7] |

| Adult Rat DRG Neurons | ≥ 60 mM | Not Specified | Significant decrease | [7] |

| Mouse DRG Neurons | 0.6 mM | 18 hours | ~50% survival | [8] |

| Mouse DRG Neurons | 30 mM | 2 hours | ~50% survival |[8] |

Table 2: Effect of Lidocaine on Primary Chondrocyte Viability

| Cell Type | Concentration | Exposure Time | Effect on Viability | Reference |

|---|---|---|---|---|

| Human Chondrocytes | 1% (~37 mM) | 1 hour | ~91% cell death | [9] |

| Human Chondrocytes | 2% (~74 mM) | 1 hour | ~99% cell death | [9] |

| Bovine Chondrocytes | 0.125% - 1.0% | 24 hours | Dose-dependent decrease | [5] |

| Human Chondrocytes | 2% (~74 mM) | Not Specified | Viability reduced to 43% of control |[10] |

Table 3: Effect of Lidocaine on Other Primary Cell Types

| Cell Type | Concentration | Exposure Time | Effect on Viability / Proliferation | Reference |

|---|---|---|---|---|

| Human Dermal Fibroblasts | 1% (~37 mM) | 2 hours | Viability reduced to 70% of control | [11] |

| Human Dermal Fibroblasts | 0.5% - 1.0% | 24 hours | Viability reduced to <10% of control | [11] |

| Human Adipose MSCs | 4 mg/mL & 8 mg/mL | 4 hours | No recovery in cell numbers | [3] |

| C2C12 Myoblasts | ≥ 0.08% | 8 - 24 hours | Dramatic reduction in viability | [12][13] |

| Rat Tendon Cells | 0.1% - 0.2% | 24 hours | Dose-dependent inhibition of proliferation | [14] |

| Human Dental Pulp Stem Cells | ≤ 1 mM | Up to 72 hours | No significant cytotoxicity |[4] |

Anti-Inflammatory and Immunomodulatory Effects

Lidocaine exhibits significant anti-inflammatory properties by modulating the function of immune cells, particularly macrophages. It can suppress the production and release of potent pro-inflammatory cytokines, often by inhibiting key intracellular signaling cascades.[2]

Data Summary: Cytokine Modulation

Table 4: Effect of Lidocaine on Cytokine Production in Primary Macrophages

| Cell Type | Stimulant | Lidocaine Conc. | Effect | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | 20 µg/mL | Reduced IL-1β in supernatant; suppressed pro-IL-1β mRNA | |

| Human Mononuclear Cells | LPS | Dose-dependent | Reduced IL-1α release | [15] |

| LPS-activated Macrophages | LPS | 0.5 mM & 1 mM | Concentration-dependent decrease in TNF-α secretion | [16] |

| Murine Macrophages | LPS | 50 µM | Inhibits TLR4 activation |[2] |

Key Signaling Pathway: NF-κB Inhibition

A primary mechanism for lidocaine's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] In response to stimuli like Lipopolysaccharide (LPS) binding to Toll-like Receptor 4 (TLR4), the NF-κB transcription factor is activated and translocates to the nucleus, driving the expression of pro-inflammatory genes. Lidocaine has been shown to interfere with this activation, leading to reduced cytokine expression.[2][17]

Caption: Lidocaine's inhibition of the NF-κB inflammatory pathway.

Effects on Cellular Differentiation and Function

Lidocaine can also influence more specialized cellular processes, such as differentiation and migration, in a cell-type-specific manner.

-

Osteogenic Differentiation: In human dental pulp stem cells, even non-toxic concentrations of lidocaine (e.g., 0.5 mM) were found to inhibit osteogenic differentiation by reducing the expression of key markers like alkaline phosphatase (ALP), BMP-2, and RUNX2.[4]

-

Neurite Growth: Studies on mouse dorsal root ganglion (DRG) cells showed that lidocaine inhibits neurite growth in a time- and dose-dependent manner.[8]

-

Myoblast Migration & Differentiation: Low, non-toxic concentrations of lidocaine were shown to inhibit the migration and differentiation of C2C12 myoblasts. This effect is linked to the upregulation of the Notch signaling pathway.[12][19]

Key Signaling Pathway: Notch Activation

The Notch signaling pathway is crucial for regulating cell fate decisions, including differentiation. In myoblasts, lidocaine has been found to upregulate key components of this pathway, such as the ligand Dll4 and the transcription factor Hes1, which in turn inhibits myogenic processes.[13][19]

Caption: Lidocaine activates the Notch pathway in myoblasts.

Experimental Protocols & Workflow

Standardized protocols are essential for reproducible in-vitro studies. The following sections outline common methodologies derived from published research.

General Experimental Workflow

A typical study investigating the effects of lidocaine on primary cells follows a logical progression from cell preparation to data analysis.

Caption: General experimental workflow for in-vitro lidocaine studies.

Protocol: Primary Cell Culture and Treatment

-

Isolation: Isolate primary cells from tissue sources using established enzymatic digestion and cell straining protocols. For example, motor neurons can be isolated from embryonic rat spinal cords.[6]

-

Culture: Culture the isolated cells in appropriate media (e.g., Dulbecco's modified Eagle medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.[20]

-

Seeding: Once confluent, detach cells (e.g., with trypsin) and seed them into multi-well plates (e.g., 96-well plates for viability assays) at a predetermined density (e.g., 4,000 cells/well). Allow cells to adhere overnight.[20]

-

Lidocaine Preparation: Prepare a stock solution of lidocaine hydrochloride in a suitable vehicle (e.g., Dulbecco's PBS or culture medium). Perform serial dilutions to achieve the final desired experimental concentrations (e.g., 5 µM to 1000 µM).[20]

-

Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of lidocaine. Include a vehicle-only control group.

-

Incubation: Expose the cells to lidocaine for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to endpoint analysis.[20]

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Reagent Addition: After the lidocaine incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well of the 96-well plate.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[14][21]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following lidocaine treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme like Accutase or trypsin.

-

Washing: Wash the collected cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lidocaine inhibits osteogenic differentiation of human dental pulp stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine cytotoxicity to the bovine articular chondrocytes in vitro: changes in cell viability and proteoglycan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of Lidocaine on the viability of cultivated mature human cartilage cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Local Anesthetics’ Toxicity toward Human Cultured Chondrocytes: A Comparative Study between Lidocaine, Bupivacaine, and Ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lidocaine Inhibits Myoblast Cell Migration and Myogenic Differentiation Through Activation of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. rps.researchcommons.org [rps.researchcommons.org]

- 15. researchgate.net [researchgate.net]

- 16. The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lidocaine Inhibits Myoblast Cell Migration and Myogenic Differentiation Through Activation of the Notch Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of lidocaine and ropivacaine on primary (SW480) and metastatic (SW620) colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lidocaine inhibits cervical cancer cell proliferation and induces cell apoptosis by modulating the lncRNA-MEG3/miR-421/BTG1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Initial Toxicity Screening of Lidocaton in Animal Models: A Technical Guide

Disclaimer: "Lidocaton" is a brand name for a formulation typically containing Lidocaine Hydrochloride and Epinephrine.[1][2][3][4][5][6] This document provides a representative, in-depth technical guide for the initial toxicity screening of such a combination product. The quantitative data presented herein is hypothetical and illustrative, designed to model standard data presentation for drug development professionals. The experimental protocols are based on established regulatory guidelines for preclinical safety assessment.

Introduction

Lidocaton is a combination product comprising a local anesthetic (Lidocaine) and a vasoconstrictor (Epinephrine). The primary goal of initial toxicity screening is to characterize the safety profile of the combined formulation, identify potential target organs for toxicity, and determine a safe starting dose for subsequent studies. Acute and repeated-dose toxicity studies in relevant animal models are fundamental to this assessment.[7][8] This guide outlines the core methodologies, data interpretation, and visualization of experimental workflows for the initial non-clinical safety evaluation of Lidocaton.

Acute Toxicity Assessment

Acute toxicity studies evaluate the effects of a single, high dose of a substance.[9] These studies are crucial for determining the median lethal dose (LD50), identifying the primary target organs of acute toxicity, and informing dose selection for subsequent repeated-dose studies.[7][10] The assessment typically involves administering the test article via relevant clinical routes (e.g., subcutaneous and intravenous) and observing the animals for up to 14 days.[11]

Experimental Protocol: Acute Systemic Toxicity (Up-and-Down Procedure)

This protocol is adapted from established international guidelines (e.g., OECD 425).

-

Animal Model: Sprague-Dawley rats (8-10 weeks old) and Beagle dogs, with an equal number of male and female animals. Rodents are a standard primary species, while a non-rodent species provides comparative data.[7]

-

Acclimatization: Animals are acclimatized for a minimum of 7 days under standard laboratory conditions (22±3°C, 30-70% humidity, 12-hour light/dark cycle).

-

Dose Administration: The test substance is administered once via the intended clinical routes (subcutaneous) and a route ensuring maximal bioavailability (intravenous). Dosing proceeds sequentially, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.[9]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, lethargy, changes in respiration), and changes in body weight for 14 days post-administration.[11]

-

Terminal Procedures: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that die during the study) to identify any macroscopic pathological changes.

Data Presentation: Acute Toxicity Summary

The following table summarizes hypothetical LD50 values for Lidocaton. The combined toxicity is expected to reflect both the CNS/cardiovascular effects of lidocaine and the cardiovascular effects of epinephrine.

| Animal Species | Route of Administration | Estimated LD50 (mg/kg) | Primary Signs of Toxicity |

| Rat (Sprague-Dawley) | Subcutaneous (SC) | > 250 mg/kg | CNS stimulation (tremors, convulsions), followed by respiratory depression. |

| Rat (Sprague-Dawley) | Intravenous (IV) | 35 mg/kg | Tachycardia, arrhythmia, convulsions, rapid mortality. |

| Dog (Beagle) | Subcutaneous (SC) | > 150 mg/kg | Local tissue irritation, restlessness, tachycardia. |

| Dog (Beagle) | Intravenous (IV) | 20 mg/kg | Severe ventricular arrhythmias, hypotension, convulsions. |

Table 1: Hypothetical Median Lethal Dose (LD50) Values for Lidocaton.

Visualization: Acute Toxicity Workflow

References

- 1. publishing.logos-science.com [publishing.logos-science.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 4. drugmap.idrblab.net [drugmap.idrblab.net]

- 5. drugfuture.com [drugfuture.com]

- 6. scribd.com [scribd.com]

- 7. Subacute toxicity | PPTX [slideshare.net]

- 8. ojs.ikm.mk [ojs.ikm.mk]

- 9. nationalacademies.org [nationalacademies.org]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Facets of Lidocaine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Review of Lidocaine's Anti-inflammatory Properties in Preclinical Research Models

This technical guide provides an in-depth analysis of the growing body of evidence supporting the anti-inflammatory effects of lidocaine, a widely used local anesthetic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from various research models, offering a detailed examination of the molecular mechanisms, cellular effects, and potential therapeutic implications of lidocaine beyond its anesthetic properties.

Lidocaine has demonstrated a remarkable ability to modulate the inflammatory response in both in vitro and in vivo settings.[1] Its anti-inflammatory actions are multifaceted, encompassing the inhibition of pro-inflammatory cytokine and chemokine secretion, suppression of immune cell migration and activation, and modulation of key intracellular signaling pathways.[2][3][4][5][6] This guide presents a curated compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate a deeper understanding and further exploration of lidocaine's immunomodulatory potential.

Quantitative Data Summary

The following tables summarize the quantitative effects of lidocaine on various inflammatory parameters as reported in the cited literature.

Table 1: In Vitro Effects of Lidocaine on Inflammatory Mediator Release

| Cell Type | Stimulant | Lidocaine Concentration | Mediator | Inhibition (%) | Reference |

| Human Leukocytes | - | 1 mM | Chemiluminescence | 92 ± 1% | [7] |

| Xanthine-Xanthine Oxidase | - | 1 mM | Chemiluminescence | 24 ± 3% | [7] |

| Hypochlorous Acid | - | 1 mM | Chemiluminescence | 9 ± 2% | [7] |

| Peroxynitrite (Luminol) | - | 1 mM | Chemiluminescence | 19 ± 3% | [7] |

| Peroxynitrite (Lucigenin) | - | 1 mM | Chemiluminescence | 48 ± 8% | [7] |

| Hydrogen Peroxide | - | 0.01 mM | Chemiluminescence | 37 ± 5% | [7] |

| Jurkat T cells | Anti-CD3 | Dose-dependent | IL-2, TNF-α | Significant | [8] |

| Rat Microglia | 1 mM ATP | Dose-dependent | TNF-α, IL-1β, IL-6 | Significant | [9] |

| LPS-stimulated RAW264.7 | LPS | Dose-dependent | HMGB1 | Significant | [10] |

| LPS-stimulated Macrophages | LPS | 0.5 mM, 1 mM | TNF-α | Concentration-dependent | [11][12] |

Table 2: In Vivo Effects of Lidocaine on Inflammatory Responses

| Animal Model | Condition | Lidocaine Administration | Outcome Measure | Effect | Reference |

| Septic Patients | Sepsis | 1.5 mg/kg bolus, then continuous infusion | Neutrophil Arrest & Transmigration | Abrogated/Impaired | [4][5][6] |

| Rats | Cerebral Ischemia/Reperfusion | - | IL-6, IL-10, iNOS, IL-4 | Regulated | [13] |

| Rats | CFA-induced Inflammatory Pain | Intravenous | TNF-α, IL-1β, IL-6 | Reduced | [14] |

| BALB/c Mice | Sterile Injury | Systemic injection | TLR4 protein level | Suppressed | [15][16] |

| Allergic Rhinitis Mouse Model | House Dust Mite-induced | Intranasal (5 µg/g) | Inflammatory Cells in NLF | Significantly inhibited | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

In Vitro Assessment of Anti-inflammatory Effects on Leukocytes

-

Objective: To investigate the ability of lidocaine to inhibit reactive oxygen and nitrogen species generation by human leukocytes.[7]

-

Methodology:

-

Leukocyte Isolation: Obtain venous blood from healthy volunteers and isolate leukocytes.

-

Chemiluminescence Generation: Induce chemiluminescence in isolated leukocytes.

-

Lidocaine Treatment: Treat leukocyte suspensions with varying concentrations of lidocaine.

-

Measurement: Measure luminol- and lucigenin-enhanced chemiluminescence to quantify reactive species generation.

-

Cell-Free Systems: Generate chemiluminescence induced by H₂O₂, HOCl, peroxynitrite, or ferrous iron in cell-free systems to assess direct scavenging activity. Treat these systems with lidocaine and measure chemiluminescence.

-

In Vivo Model of Sepsis-Induced Neutrophil Recruitment

-

Objective: To investigate the effect of lidocaine on leukocyte recruitment in septic patients.[4][5][6]

-

Methodology:

-

Patient Recruitment: Enroll septic patients in a double-blinded, prospective, randomized clinical trial.

-

Treatment Groups: Randomize patients to receive either a placebo or a lidocaine bolus (1.5 mg/kg) followed by a continuous infusion.

-

Leukocyte Function Assays:

-

Flow Chamber Assay: Investigate selectin-mediated slow rolling and chemokine-induced arrest of neutrophils.

-

Transmigration Assay: Assess neutrophil transmigration through endothelial cells.

-

-

Analysis: Quantify the effects of lidocaine treatment on the different stages of neutrophil recruitment.

-

In Vitro Macrophage Inflammation Model

-

Objective: To determine the effect of lidocaine on pro-inflammatory macrophage modulation.[11][12]

-

Methodology:

-

Cell Culture: Culture macrophages (e.g., RAW264.7 cell line).

-

Stimulation: Stimulate macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Lidocaine Treatment: Treat LPS-stimulated macrophages with different concentrations of lidocaine (e.g., 0.5 mM and 1 mM).

-

Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α, using an enzyme-linked immunosorbent assay (ELISA).

-

Viability Assay: Assess macrophage viability to ensure that the observed effects are not due to cytotoxicity.

-

Signaling Pathways and Mechanisms of Action

Lidocaine exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

References

- 1. Anti-Inflammatory and Immunomodulatory Effects of Intravenous Lidocaine in Surgery: A Narrative Review | MDPI [mdpi.com]

- 2. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lidocaine inhibits epithelial chemokine secretion via inhibition of nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Lidocaine reduces neutrophil recruitment by abolishing chemokine-induced arrest and transendothelial migration in septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Interaction of lidocaine with reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lidocaine down-regulates nuclear factor-kappaB signalling and inhibits cytokine production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lidocaine attenuates proinflammatory cytokine production induced by extracellular adenosine triphosphate in cultured rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitory effect of lidocaine on the release of high mobility group box 1 in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of local anesthetic on pro-inflammatory macrophage modulation by mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lidocaine mediates the progression of cerebral ischemia/reperfusion injury in rats via inhibiting the activation of NF-κB p65 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Allergic and Anti-Inflammatory Effects of Lidocaine-Derived Organic Compounds in a House Dust Mite-Induced Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Lidocaine as an NMDA Receptor Antagonist for Pain Management: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely utilized local anesthetic, has demonstrated significant analgesic properties beyond its well-established sodium channel blocking capabilities. Emerging research has illuminated its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and the chronification of pain. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental methodologies related to lidocaine's action as an NMDA receptor antagonist in the context of pain management.

Mechanism of Action: Lidocaine's Interaction with the NMDA Receptor

Lidocaine's analgesic effects are, in part, attributed to its direct and indirect modulation of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity.[1] Over-activation of NMDA receptors in the dorsal horn of the spinal cord contributes to the development of central sensitization, a state of hyperexcitability that underlies neuropathic pain and hyperalgesia.

Lidocaine has been shown to inhibit NMDA receptor-mediated currents in a concentration-dependent manner.[2] While the precise binding site on the NMDA receptor is still under investigation, mutagenesis studies on structurally similar voltage-gated sodium channels suggest that lidocaine likely interacts with residues within the channel pore.[3][4] This interaction is thought to be non-competitive, meaning lidocaine does not compete with the primary agonists, glutamate and glycine, for their binding sites.[2] Instead, it is proposed to block the open channel, thereby preventing the influx of Ca2+ ions that triggers downstream nociceptive signaling cascades.

Quantitative Data: Inhibitory Potency of Lidocaine

The inhibitory effects of lidocaine on NMDA receptors have been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.

| NMDA Receptor Subtype | Cell Type | Experimental Method | IC50 (µM) | Reference |

| ε1/ζ1 (GluN1/GluN2A) | Xenopus oocytes | Two-electrode voltage clamp | 1174.1 | [2] |

| ε2/ζ1 (GluN1/GluN2B) | Xenopus oocytes | Two-electrode voltage clamp | 1821.3 | [2] |

| Native NMDA Receptors | Mouse hippocampal pyramidal neurons | Whole-cell patch-clamp | 7766 (extrapolated) | [5] |

| ASIC1a (related proton-gated channel) | Cultured mouse cortical neurons | Whole-cell patch-clamp | 11790 ± 1740 | [6] |

Signaling Pathways Modulated by Lidocaine's NMDA Antagonism

The analgesic and anti-inflammatory effects of lidocaine extend beyond direct channel blockade and involve the modulation of key intracellular signaling pathways downstream of the NMDA receptor.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and has been implicated in the pathogenesis of chronic pain. Lidocaine has been shown to inhibit the activation of NF-κB.[7][8][9][10][11] This inhibition is, at least in part, mediated by its antagonism of NMDA receptors, which are known to activate NF-κB upon stimulation. By blocking NMDA receptor-mediated calcium influx, lidocaine prevents the activation of downstream kinases that lead to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This results in the retention of NF-κB in the cytoplasm and a reduction in the transcription of pro-inflammatory cytokines.[7]

Modulation of the ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in synaptic plasticity and pain processing. Activation of NMDA receptors can lead to the phosphorylation and activation of ERK. Studies have demonstrated that lidocaine can significantly reduce the number of NMDA-induced phosphorylated ERK-positive neurons in the spinal dorsal horn.[1] This suggests that by blocking NMDA receptor function, lidocaine can attenuate the downstream activation of the ERK pathway, thereby contributing to its analgesic effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of lidocaine on NMDA receptor-mediated currents in isolated neurons.

Methodology:

-

Cell Preparation: Dissociated hippocampal pyramidal neurons from mice are prepared and cultured.[5]

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

-

NMDA Receptor Activation: NMDA (100 µM) and glycine (10 µM) are applied to the cell to evoke NMDA receptor-mediated currents.

-

Lidocaine Application: Lidocaine is applied at various concentrations (e.g., 1 µM to 10 mM) to determine its inhibitory effect on the NMDA-evoked currents.[5]

-

Data Analysis: The peak amplitude of the NMDA current is measured before and after lidocaine application to calculate the percentage of inhibition and determine the IC50 value.

Calcium Imaging

Objective: To visualize and quantify the effect of lidocaine on NMDA receptor-mediated intracellular calcium influx.

Methodology:

-

Cell Preparation: Cultured mouse cortical neurons are used.[6]

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Imaging Setup: A fluorescence microscope equipped with a camera and appropriate filter sets is used for imaging.

-

NMDA Receptor Stimulation: Neurons are stimulated with NMDA to induce calcium influx.

-

Lidocaine Application: Lidocaine is added to the external solution before or during NMDA application.

-

Image Acquisition and Analysis: Fluorescence intensity is measured over time. The change in fluorescence upon NMDA stimulation in the presence and absence of lidocaine is quantified to determine the extent of inhibition of calcium influx.[12][13]

Logical Relationship of Lidocaine's Action

The analgesic effect of lidocaine, in the context of NMDA receptor antagonism, can be understood through a logical sequence of events.

Conclusion

Lidocaine's role as an NMDA receptor antagonist provides a compelling mechanism for its analgesic effects, particularly in conditions involving central sensitization. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate and harness this therapeutic potential. The continued exploration of lidocaine's multifaceted interactions with the NMDA receptor and its downstream signaling pathways will be crucial in developing novel and more effective pain management strategies.

References

- 1. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Local anaesthetics have different mechanisms and sites of action at the recombinant N-methyl-D-aspartate (NMDA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of the N-methyl-D-aspartate receptor channel by local anesthetics in mouse CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lidocaine down-regulates nuclear factor-kappaB signalling and inhibits cytokine production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lidocaine mediates the progression of cerebral ischemia/reperfusion injury in rats via inhibiting the activation of NF-κB p65 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lidocaine inhibits epithelial chemokine secretion via inhibition of nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perturbation of Ca2+ stores and store-operated Ca2+ influx by lidocaine in neuronal N2A and NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Immune-Modulating Effects of Lidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, a widely used local anesthetic, exhibits significant immunomodulatory properties that extend beyond its well-established role in nerve blockade. Accumulating evidence indicates that lidocaine can profoundly influence the function of various immune cells, including T lymphocytes, macrophages, and neutrophils, thereby attenuating inflammatory responses. These effects are primarily mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) cascade, and the subsequent reduction in pro-inflammatory cytokine production. This technical guide provides an in-depth overview of the core immune-modulating effects of lidocaine, presenting quantitative data on its impact on immune cell function, detailed experimental protocols for assessing these effects, and visualizations of the key signaling pathways and experimental workflows involved.

Introduction

The inflammatory response, while a critical component of the innate immune system's defense against pathogens and tissue injury, can lead to significant pathology when dysregulated.[1] Lidocaine has demonstrated anti-inflammatory effects in various clinical and preclinical settings.[2] This has generated considerable interest in its potential therapeutic applications beyond anesthesia, particularly in conditions characterized by excessive inflammation.[1][2] Understanding the precise mechanisms by which lidocaine modulates immune responses is crucial for the development of novel therapeutic strategies. This guide aims to provide researchers and drug development professionals with a comprehensive technical resource on the immunomodulatory effects of lidocaine, focusing on its cellular and molecular targets.

Effects of Lidocaine on Immune Cell Function and Cytokine Production

Lidocaine exerts a range of inhibitory effects on both innate and adaptive immune cells. These effects are often dose-dependent and target key processes such as cell proliferation, activation, and the production of inflammatory mediators.[3][4]

T Lymphocytes

Lidocaine has been shown to suppress T cell activation and proliferation. This is accompanied by a significant reduction in the secretion of key pro-inflammatory cytokines.[3][4]

Table 1: Quantitative Effects of Lidocaine on T Lymphocyte Function

| Cell Type | Stimulus | Lidocaine Concentration | Parameter Measured | Observed Effect | Reference |

| Jurkat T cells | PMA + PHA | 0.1 mM | IL-2 Secretion | ~40% inhibition | [3] |

| Jurkat T cells | PMA + PHA | 0.5 mM | IL-2 Secretion | ~60% inhibition | [3] |

| Jurkat T cells | PMA + PHA | 1 mM | IL-2 Secretion | ~80% inhibition | [3] |

| Human PBMC (CD3+ T cells) | Anti-CD3 | 0.5 mM | Proliferation (CFSE) | Significant reduction in dividing cells | [3] |

| Human PBMC (CD3+ T cells) | Anti-CD3 | 1 mM | Proliferation (CFSE) | Further significant reduction in dividing cells | [3] |

| Human PBMC (CD3+ T cells) | Anti-CD3 | 1 mM | IFN-γ producing cells | Decreased percentage of positive cells | [3] |

| Human PBMC (CD3+ T cells) | Anti-CD3 | 1 mM | TNF-α producing cells | Decreased percentage of positive cells | [3] |

Macrophages

Lidocaine can modulate macrophage function, including cytokine production and polarization. It has been observed to suppress the production of pro-inflammatory cytokines from activated macrophages and influence their shift between the M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.[5][6]

Table 2: Quantitative Effects of Lidocaine on Macrophage Function

| Cell Type | Stimulus | Lidocaine Concentration | Parameter Measured | Observed Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS | 0.5 mM | TNF-α Secretion | Concentration-dependent decrease | [6] |

| Murine Macrophages (RAW 264.7) | LPS | 1 mM | TNF-α Secretion | Further concentration-dependent decrease | [6] |

| Human Tumor-Infiltrating Immune Cells (CD14+) | - | 3-day treatment | CD40 Expression (M1 marker) | Significant upregulation | [5] |

| Human Tumor-Infiltrating Immune Cells (CD14+) | - | 3-day treatment | CD163 Expression (M2 marker) | No significant change mentioned, but a shift towards M1 is implied | [5] |

Neutrophils

Lidocaine has been reported to affect neutrophil functions, which are critical in the acute inflammatory response.

Key Signaling Pathways Modulated by Lidocaine

The immunomodulatory effects of lidocaine are underpinned by its ability to interfere with intracellular signaling cascades that regulate inflammatory gene expression.

The NF-κB Signaling Pathway

A primary mechanism of lidocaine's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3][7] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Lidocaine has been shown to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby suppressing the transcription of its target genes.[3][7]

The MAPK/ERK Signaling Pathway

Lidocaine has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[8] The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. By inhibiting the phosphorylation of ERK, lidocaine can suppress downstream inflammatory processes.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immune-modulating effects of lidocaine.

T Cell Proliferation Assay using CFSE

This assay measures the proliferation of T cells in response to a stimulus in the presence or absence of lidocaine. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.[1][9]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

CFSE (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

T-cell stimulus (e.g., anti-CD3/CD28 beads or PHA)

-

Lidocaine hydrochloride

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add the desired concentrations of lidocaine to the respective wells. Include a vehicle control.

-

Add the T-cell stimulus to the appropriate wells. Include an unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

Harvest the cells and wash with FACS buffer.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Western Blot Analysis of NF-κB Activation

This protocol details the detection of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and the p65 subunit, to assess the inhibitory effect of lidocaine.

Materials:

-

Immune cells (e.g., macrophages, T cells)

-

Cell culture medium and supplements

-

Stimulus (e.g., LPS, TNF-α)

-

Lidocaine hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of lidocaine for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., LPS) for a time determined to induce peak NF-κB activation (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Lidocaine possesses potent immune-modulating properties, primarily through the inhibition of pro-inflammatory cytokine production and immune cell proliferation. The suppression of the NF-κB signaling pathway appears to be a central mechanism underlying these effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation of lidocaine's immunomodulatory potential. A thorough understanding of these mechanisms is essential for harnessing the therapeutic benefits of lidocaine in a range of inflammatory and immune-mediated diseases. Further research is warranted to fully elucidate the intricate molecular interactions of lidocaine with the immune system and to optimize its clinical application for anti-inflammatory purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. mucosalimmunology.ch [mucosalimmunology.ch]

- 3. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lidocaine down-regulates nuclear factor-kappaB signalling and inhibits cytokine production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine inhibits epithelial chemokine secretion via inhibition of nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Lidocaine Administration in Rodent Nerve Block Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Lidocaine for inducing transient nerve blocks in rodent models. This document outlines detailed protocols for various nerve block techniques, summarizes key quantitative data, and illustrates the underlying mechanism of action and experimental workflows.

Introduction